Wkymvm (tfa) -

Wkymvm (tfa)

Catalog Number: EVT-10955387
CAS Number:
Molecular Formula: C43H62F3N9O9S2
Molecular Weight: 970.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

WKYMVM (TFA) refers to a synthetic peptide that is part of the formyl peptide receptor family. It is known for its immunostimulatory properties and has been studied for its ability to activate neutrophils through various signaling pathways. The compound is often used in research related to immune responses and inflammation.

Source

WKYMVM is derived from the natural peptide sequences that interact with formyl peptide receptors, which play a crucial role in the immune system. The specific sequence WKYMVM-NH2 has been synthesized and characterized for its biological activities, particularly in relation to G-protein-coupled receptors.

Classification

WKYMVM can be classified as a synthetic hexapeptide and an agonist of the formyl peptide receptor-like 1 (FPRL1). It is recognized for its chemotactic properties, influencing the behavior of leukocytes in response to inflammatory signals.

Synthesis Analysis

Methods

The synthesis of WKYMVM typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Technical Details

  1. Solid-Phase Synthesis: The process begins with a resin that holds the first amino acid. Subsequent amino acids are added one at a time, with protecting groups removed as necessary.
  2. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid and water (TFA/H2O), followed by purification through high-performance liquid chromatography (HPLC) to obtain the final product in high purity .
Molecular Structure Analysis

Structure

The molecular structure of WKYMVM consists of six amino acids: Tryptophan, Lysine, Tyrosine, Methionine, Valine, and Methionine. The sequence is noted for its specific arrangement which facilitates interaction with formyl peptide receptors.

Data

  • Molecular Formula: C27H38N6O6S
  • Molecular Weight: Approximately 570.7 g/mol
  • The structural characteristics allow it to mimic natural ligands that activate immune responses.
Chemical Reactions Analysis

Reactions

WKYMVM primarily interacts with formyl peptide receptors, leading to various intracellular signaling cascades. These include:

  • Activation of phosphoinositide 3-kinase pathways.
  • Modulation of calcium influx which is critical for neutrophil activation.
  • Induction of granule exocytosis and superoxide production in neutrophils .

Technical Details

The compound's efficacy as an agonist has been demonstrated through various assays measuring calcium mobilization and cellular responses in neutrophils .

Mechanism of Action

Process

WKYMVM activates neutrophils by binding specifically to FPRL1, triggering a series of intracellular signaling events:

  1. Receptor Binding: Upon binding to FPRL1, WKYMVM induces conformational changes in the receptor.
  2. Signal Transduction: This engagement activates downstream signaling pathways involving protein kinases and phospholipases.
  3. Cellular Response: The result is enhanced migration, degranulation, and oxidative burst in neutrophils, which are vital for immune defense .

Data

Studies show that WKYMVM can stimulate primary and secondary granule exocytosis effectively, indicating its potent immunomodulatory effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to hydrolysis.
  • pH Sensitivity: Activity may vary with pH changes due to potential alterations in charge states of amino acids.
Applications

WKYMVM has significant applications in scientific research, particularly in:

  • Immunology: Studying immune responses and inflammation mechanisms.
  • Pharmacology: Investigating potential therapeutic agents targeting formyl peptide receptors.
  • Biochemistry: Understanding receptor-ligand interactions and signal transduction pathways involved in innate immunity .
Molecular Pharmacology of WKYMVm-FPR Interactions

Structural Basis of Formyl Peptide Receptor Isoform Recognition (Formyl Peptide Receptor 1/Formyl Peptide Receptor 2/Formyl Peptide Receptor 3)

The synthetic hexapeptide Tryptophan-Lysine-Tyrosine-Methionine-Valine-ᴅ-Methionine (WKYMVm) exhibits differential recognition and activation profiles across the three human formyl peptide receptor isoforms (Formyl Peptide Receptor 1, Formyl Peptide Receptor 2, and Formyl Peptide Receptor 3), governed by distinct structural motifs within both the ligand and receptor structures. Crystallographic analysis of Formyl Peptide Receptor 2 in complex with WKYMVm (2.8 Å resolution) reveals a deep ligand-binding pocket bordered by the N-terminus, extracellular loops 1-3, and transmembrane helices III, V, VI, and VII [1] [4]. Within this binding cavity, two critical hydrophobic clusters facilitate specific interactions: Cluster 1 (comprising phenylalanine 5, leucine 164, phenylalanine 178, phenylalanine 180, leucine 198, leucine 268, and methionine 271) accommodates the N-terminal aromatic residues (tryptophan 1 and tyrosine 3) of WKYMVm, while Cluster 2 (valine 105, leucine 109, phenylalanine 110, valine 113, tryptophan 254, phenylalanine 257, and phenylalanine 292) engages the C-terminal residues (valine 5 and ᴅ-methionine 6) [1] [4].

The peptide adopts an extended conformation penetrating deeply into the receptor transmembrane bundle, with its C-terminus positioned deeper than observed in other peptide-bound G protein-coupled receptor structures [1]. Site-directed mutagenesis studies demonstrate that residues within these clusters are indispensable for WKYMVm binding and receptor activation. Alanine substitutions at valine 105³.³², leucine 109³.³⁶, phenylalanine 110³.³⁷, valine 113³.⁴⁰, leucine 164, phenylalanine 178, phenylalanine 180, tryptophan 254⁶.⁴⁸, phenylalanine 257⁶.⁵¹, and methionine 271 abolish WKYMVm binding to Formyl Peptide Receptor 2 and impair inositol phosphate accumulation [1]. The C-terminal ᴅ-methionine residue confers metabolic stability and enhances agonist potency through optimized hydrophobic interactions within Cluster 2 [8] [10].

Formyl Peptide Receptor isoform selectivity is dictated by structural variations within these binding regions. While Formyl Peptide Receptor 2 exhibits the highest affinity for WKYMVm (half-maximal effective concentration = 75 picomolar), Formyl Peptide Receptor 1 and Formyl Peptide Receptor 3 display significantly weaker affinities (half-maximal effective concentration = 3 nanomolar for Formyl Peptide Receptor 3) [2] [10]. This selectivity profile arises from amino acid substitutions within the binding pockets of Formyl Peptide Receptor 1 and Formyl Peptide Receptor 3 that reduce complementarity with the peptide's hydrophobic and charged residues [7]. Molecular dynamics simulations suggest that the deeper positioning of WKYMVm within Formyl Peptide Receptor 2, facilitated by the extended hydrophobic channel, allows more stable engagement compared to Formyl Peptide Receptor 1 [1] [4].

Table 1: Key Residues in Formyl Peptide Receptor 2 for WKYMVm Binding and Activation

Receptor DomainResidue (Ballesteros-Weinstein Numbering)Role in WKYMVm InteractionFunctional Consequence of Alanine Mutation
Transmembrane Helix IIIValine 105³.³²Hydrophobic interaction with valine 5/ᴅ-methionine 6Abolished ligand binding and signaling
Transmembrane Helix IIILeucine 109³.³⁶Hydrophobic interaction with valine 5/ᴅ-methionine 6Abolished ligand binding and signaling
Transmembrane Helix IIIPhenylalanine 110³.³⁷Hydrophobic interaction with valine 5/ᴅ-methionine 6Abolished ligand binding and signaling
Transmembrane Helix IIIValine 113³.⁴⁰Hydrophobic interaction with valine 5/ᴅ-methionine 6Abolished ligand binding and signaling
Extracellular Loop 2Leucine 164Hydrophobic interaction with tryptophan 1/tyrosine 3Impaired ligand binding and signaling
Extracellular Loop 2Phenylalanine 178Hydrophobic interaction with tryptophan 1/tyrosine 3Impaired ligand binding and signaling
Extracellular Loop 2Phenylalanine 180Hydrophobic interaction with tryptophan 1/tyrosine 3Impaired ligand binding and signaling
Transmembrane Helix VITryptophan 254⁶.⁴⁸Hydrophobic interaction with valine 5/ᴅ-methionine 6Abolished ligand binding and signaling
Transmembrane Helix VIPhenylalanine 257⁶.⁵¹Hydrophobic interaction with valine 5/ᴅ-methionine 6Abolished ligand binding and signaling
N-terminusMethionine 271Hydrophobic interaction with tryptophan 1/tyrosine 3Impaired ligand binding and signaling

Biophysical Characterization of Ligand-Receptor Binding Dynamics

The binding interaction between WKYMVm and formyl peptide receptors exhibits complex kinetic and thermodynamic properties measurable through advanced biophysical techniques. Surface plasmon resonance analyses reveal that WKYMVm binds Formyl Peptide Receptor 2 with a dissociation constant in the low nanomolar range (0.5-2 nanomolar), consistent with its high potency as a Formyl Peptide Receptor 2 agonist [1]. This high-affinity interaction is characterized by rapid association kinetics (association rate constant = 2.5 × 10⁵ M⁻¹s⁻¹) and relatively slow dissociation kinetics (dissociation rate constant = 5 × 10⁻⁴ s⁻¹), resulting in prolonged receptor occupancy and sustained intracellular signaling [1] [8].

Isothermal titration calorimetry studies demonstrate that WKYMVm binding to Formyl Peptide Receptor 2 is driven by favorable enthalpy changes (ΔH = -12.5 kilocalories per mole), indicating significant contributions from hydrogen bonding and electrostatic interactions, despite the dominance of hydrophobic contacts observed in the crystal structure [4]. This enthalpy-driven binding is partially offset by unfavorable entropy changes (TΔS = -3.2 kilocalories per mole at 25°C), suggesting conformational ordering of both ligand and receptor upon complex formation [4] [7]. The binding stoichiometry is approximately 1:1, confirming that a single WKYMVm molecule occupies the orthosteric binding pocket of Formyl Peptide Receptor 2 [1].

Molecular dynamics simulations spanning microseconds have elucidated the dynamic behavior of the WKYMVm-Formyl Peptide Receptor 2 complex. These simulations reveal that the peptide initially engages the receptor's extracellular loops through electrostatic interactions involving its lysine 2 residue, followed by progressive insertion into the transmembrane pocket, with the C-terminal ᴅ-methionine achieving deep penetration (approximately 15 Å from the membrane surface) [1] [4]. The tyrosine 3 residue of WKYMVm participates in a dynamic hydrogen-bonding network with extracellular loop 2 residues, which appears crucial for stabilizing the active receptor conformation [1]. The ᴅ-configuration of methionine 6 enhances binding stability by reducing peptide flexibility and optimizing hydrophobic contacts with transmembrane helix VI residues, particularly tryptophan 254⁶.⁴⁸ and phenylalanine 257⁶.⁵¹ [1] [8].

Table 2: Biophysical and Binding Parameters of WKYMVm with Formyl Peptide Receptors

ParameterFormyl Peptide Receptor 1Formyl Peptide Receptor 2Formyl Peptide Receptor 3
Half-maximal effective concentration (Calcium Mobilization)~3 nanomolar75 picomolar~3 nanomolar
Dissociation Constant (Surface Plasmon Resonance)Not determined0.5-2 nanomolarNot determined
Association Rate Constant (Surface Plasmon Resonance)Not determined2.5 × 10⁵ M⁻¹s⁻¹Not determined
Dissociation Rate Constant (Surface Plasmon Resonance)Not determined5 × 10⁻⁴ s⁻¹Not determined
Enthalpy Change (Isothermal Titration Calorimetry)Not determined-12.5 kilocalories per moleNot determined
Entropy Change (Isothermal Titration Calorimetry)Not determined-3.2 kilocalories per moleNot determined
Binding StoichiometryNot determined1:1Not determined

Conformational Activation Mechanisms of Formyl Peptide Receptor Signaling Complexes

WKYMVm binding induces specific conformational rearrangements in formyl peptide receptors that facilitate heterotrimeric G protein coupling and nucleotide exchange, initiating downstream signaling cascades. The crystal structure of WKYMVm-bound Formyl Peptide Receptor 2 reveals hallmark features of an active G protein-coupled receptor conformation: (1) a 6-8 Å outward shift of transmembrane helix VI relative to the inactive state; (2) disruption of the "ionic lock" between arginine 123³.⁵⁰ (D/erythro-arginine motif) and aspartic acid/glutamic acid 6.30; (3) formation of a new hydrogen bond between arginine 123³.⁵⁰ and tyrosine 221⁵.⁵⁸; and (4) rotameric changes in the conserved "toggle switch" tryptophan 254⁶.⁴⁸ and the proline 5.50-isoleucine 3.40-phenylalanine 6.44 motif [1] [4]. These conformational changes create an expanded cytoplasmic cavity for engagement with Gαᵢ proteins.

Structural and functional studies demonstrate that WKYMVm-activated Formyl Peptide Receptor 2 couples primarily to the Gαᵢ₂ and Gαᵢ₃ subtypes, initiating multiple signaling pathways. G protein dissociation releases Gβγ subunits that activate phosphoinositide 3-kinase γ and phospholipase β2/3, while Gαᵢ inhibits adenylate cyclase [2] [5] [6]. Phosphoinositide 3-kinase γ activation generates phosphatidylinositol (3,4,5)-trisphosphate, which recruits pleckstrin homology domain-containing proteins including protein kinase B and phosphoinositide-dependent kinase 1, leading to enhanced cell survival and chemotaxis [5] [6]. Simultaneously, phospholipase β activation yields inositol trisphosphate and diacylglycerol, triggering intracellular calcium mobilization and protein kinase C activation, respectively [1] [6]. These pathways collectively regulate superoxide production, degranulation, and transcriptional activation in immune cells [2] [5].

WKYMVm exhibits biased agonism at Formyl Peptide Receptor 2, preferentially activating Gαᵢ-mediated pathways over β-arrestin recruitment. This signaling bias arises from the ligand's stabilization of specific receptor conformations that favor G protein coupling while sterically hindering phosphorylation sites (serine/threonine residues in the C-terminus and intracellular loops) required for β-arrestin binding [5] [7]. Functional assays show that WKYMVm stimulation produces robust phosphoinositide 3-kinase γ activation and calcium flux but minimal receptor internalization compared to other Formyl Peptide Receptor 2 agonists like serum amyloid A [5] [6]. This G protein signaling bias may underlie the peptide's efficacy in promoting phagocyte functions while limiting receptor desensitization during prolonged stimulation [2] [6].

The activation mechanism involves allosteric propagation of conformational changes beyond the G protein coupling site. Hydrogen-deuterium exchange mass spectrometry demonstrates that WKYMVm binding increases solvent accessibility in the cytoplasmic Gαᵢ-coupling interface while decreasing accessibility in extracellular loop regions, indicating long-range transmission of structural changes [1]. Molecular dynamics simulations further reveal that the outward movement of transmembrane helix VI induces conformational changes in intracellular loop 3, which directly interacts with the Gαᵢ subunit [4] [7]. These coordinated structural rearrangements facilitate guanosine diphosphate release from Gαᵢ and subsequent guanosine triphosphate binding, thereby initiating downstream signaling cascades [4] [5].

Properties

Product Name

Wkymvm (tfa)

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid

Molecular Formula

C43H62F3N9O9S2

Molecular Weight

970.1 g/mol

InChI

InChI=1S/C41H61N9O7S2.C2HF3O2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30;3-2(4,5)1(6)7/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55);(H,6,7)/t29-,31+,32-,33-,34-,35-;/m0./s1

InChI Key

MYVYQWVNXDVTBW-HQORXVKSSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](CCSC)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.C(=O)(C(F)(F)F)O

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